MOZ-IN-3
Overview
Description
WM-8014 is a potent and selective inhibitor of histone acetyltransferases, specifically targeting KAT6A and KAT6B. These enzymes play a crucial role in the regulation of gene expression through the acetylation of histones, which affects chromatin structure and function. WM-8014 has shown significant potential in scientific research, particularly in the fields of cancer biology and epigenetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
WM-8014 is synthesized through a series of chemical reactions involving the formation of a sulfonohydrazide moiety. The synthetic route typically involves the following steps:
Formation of the biphenyl core: The synthesis begins with the formation of a biphenyl core through a Suzuki coupling reaction.
Introduction of the sulfonohydrazide group: The biphenyl core is then functionalized with a sulfonohydrazide group through a reaction with sulfonyl chloride and hydrazine.
Final modifications: The final product is obtained after several purification steps, including recrystallization and chromatography
Industrial Production Methods
Industrial production of WM-8014 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
WM-8014 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the biphenyl core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of WM-8014 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
WM-8014 has a wide range of scientific research applications, including:
Cancer Research: WM-8014 has been shown to induce cellular senescence and inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy
Epigenetics: As an inhibitor of histone acetyltransferases, WM-8014 is used to study the role of histone acetylation in gene regulation and chromatin structure
Drug Development: WM-8014 serves as a lead compound for the development of new drugs targeting histone acetyltransferases
Biological Studies: The compound is used to investigate the molecular mechanisms underlying various biological processes, including cell cycle regulation and gene expression
Mechanism of Action
WM-8014 exerts its effects by inhibiting the activity of histone acetyltransferases KAT6A and KAT6B. These enzymes are responsible for the acetylation of lysine residues on histone proteins, which plays a critical role in the regulation of gene expression. By inhibiting these enzymes, WM-8014 induces cellular senescence and suppresses the proliferation of cancer cells. The compound acts as a reversible competitor of acetyl coenzyme A, binding to the active site of the enzyme and preventing the acetylation of histones .
Comparison with Similar Compounds
WM-8014 is unique in its high selectivity and potency as an inhibitor of KAT6A and KAT6B. Similar compounds include:
WM-1119: Another potent inhibitor of KAT6A and KAT6B with increased bioavailability compared to WM-8014
CTx-0124143: A competitive inhibitor of KAT6A identified through a high-throughput screen
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications in research .
Properties
IUPAC Name |
N'-(benzenesulfonyl)-2-fluoro-3-methyl-5-phenylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-14-12-16(15-8-4-2-5-9-15)13-18(19(14)21)20(24)22-23-27(25,26)17-10-6-3-7-11-17/h2-13,23H,1H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHZKBMVRPULAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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